N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine
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Overview
Description
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (MTB) is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. The unique chemical structure of MTB makes it a promising candidate for use in medicinal chemistry, chemical biology, and other research areas.
Scientific Research Applications
Potential Therapeutic Agent Development
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine derivatives have shown promise in the development of therapeutic agents. For example, Ş. Küçükgüzel et al. (2013) synthesized a series of derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings suggested that certain compounds exhibited significant anti-inflammatory and analgesic activities and did not cause tissue damage in liver, kidney, colon, and brain, indicating potential for therapeutic development (Ş. Küçükgüzel et al., 2013).
Antimicrobial Properties
Some derivatives of this compound have demonstrated notable antimicrobial properties. I. Krishnanjaneyulu et al. (2014) synthesized a series of benzimidazole derivatives and found that these compounds exhibited significant antibacterial and antifungal activities against various human pathogenic microorganisms. The study highlights the potential of these derivatives in combating microbial infections (I. Krishnanjaneyulu et al., 2014).
Antitumor and Anticancer Applications
This compound and its derivatives have also been researched for their antitumor and anticancer applications. A. Titi et al. (2020) conducted a study where the synthesized pyrazole derivatives were evaluated for their biological activity against breast cancer and microbes. The results confirmed the origin of the biological activity and showed potential in cancer treatment (A. Titi et al., 2020).
Catalytic Applications
The compound has also been explored for its use in catalytic applications. I. Bouabdallah et al. (2007) reported the synthesis of a new tripodal ligand involving this compound, which was examined for its catalytic activities in oxidation reactions. This study underscores the compound's potential in enhancing catalytic efficiency (I. Bouabdallah et al., 2007).
Spectroscopy and pH Measurement in Biological Media
Furthermore, the compound has applications in spectroscopy and pH measurement. Brian G. Jones et al. (1996) explored the synthesis of a series of trifluoromethylazoles, including derivatives of this compound. Their study included the determination of pKa values using 19F NMR spectroscopy, highlighting the utility of these compounds in measuring pH in biological media (Brian G. Jones et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels .
Mode of Action
It’s worth noting that similar compounds have been found to activate girk channels .
Biochemical Pathways
Activation of girk channels can lead to hyperpolarization of the cell membrane, reducing the activity of neurons and other cells .
Result of Action
Activation of girk channels can lead to a decrease in neuronal excitability .
Biochemical Analysis
Biochemical Properties
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound may also interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes. The localization of this compound within these compartments can impact its activity and function .
properties
IUPAC Name |
N-methyl-1-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-17-8-9-5-3-4-6-10(9)11-7-12(13(14,15)16)18-19(11)2/h3-7,17H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQTKMWNNGSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640369 |
Source
|
Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898598-62-4 |
Source
|
Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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